2-(4-Acetamidophenyl)sulfonylacetamide
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Overview
Description
2-(4-Acetamidophenyl)sulfonylacetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetamidophenyl)sulfonylacetamide typically involves the reaction of 4-acetamidophenylamine with sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles like amines or thiols; often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: New sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes involved in essential biological processes. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting antimicrobial and anticancer activities . The sulfonamide group plays a key role in binding to the active site of the enzyme, disrupting its function .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfathiazole: Known for its use in treating bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its broad-spectrum antibacterial activity.
Uniqueness: 2-(4-Acetamidophenyl)sulfonylacetamide stands out due to its dual functionality, combining the properties of both acetamide and sulfonamide groups. This unique structure allows it to interact with a wider range of biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
90870-32-9 |
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Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)sulfonylacetamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)12-8-2-4-9(5-3-8)17(15,16)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
KTIQJGJFSJYVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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